5-Methylisoxazole-4-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

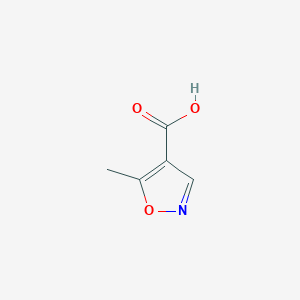

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBXUKGMJCPBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195503 | |

| Record name | 5-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42831-50-5 | |

| Record name | 5-Methylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42831-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoxazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042831505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isoxazolecarboxylic acid, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2Q213Q2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 5-Methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of prominent pharmaceutical agents, notably the immunomodulatory drugs Leflunomide and Teriflunomide. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics. Detailed experimental methodologies for the determination of key parameters such as pKa and aqueous solubility are presented. Furthermore, this guide elucidates the biological context of this molecule by detailing the mechanism of action of its derivatives and visualizing the involved signaling pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 144-148 °C | [2] |

| pKa (Predicted) | 2.85 ± 0.25 | [2] |

| Solubility | Soluble in methanol; Sparingly soluble in water | [2] |

| InChI Key | VQBXUKGMJCPBMF-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of any chemical entity. The following sections describe standardized methodologies for determining the acid dissociation constant (pKa) and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.[4][5][6]

Principle: The pKa is the pH at which the acid is 50% ionized. By titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The pKa can be determined from the pH at the half-equivalence point.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a co-solvent mixture of methanol/water if aqueous solubility is low).

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, add a co-solvent and deionized water to ensure the compound is fully dissolved and the pH electrode is properly immersed.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq) from the inflection point of the curve (the point of maximum slope). This can be done using the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of vials containing the test solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid should be visually confirmed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed, and the clear supernatant collected.

-

-

Quantification:

-

The concentration of this compound in the filtered or centrifuged supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A standard curve of known concentrations of the compound is used for quantification.

-

Biological Context and Signaling Pathway

This compound is a key precursor in the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[10] Their therapeutic effect is primarily due to the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[10][11][12]

Mechanism of Action:

DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[10][11][12] By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines. This has a cytostatic effect on activated T and B lymphocytes, arresting them in the G1 phase of the cell cycle and thereby preventing their proliferation.[10] This reduction in the number of activated lymphocytes leads to a decrease in the production of pro-inflammatory cytokines and a dampening of the autoimmune response.[10]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a building block for important therapeutic agents. This guide has provided a detailed overview of its fundamental physicochemical properties and has outlined robust experimental protocols for their determination. Furthermore, the elucidation of the signaling pathway associated with its derivatives highlights the biological relevance of this chemical scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

References

- 1. 42831-50-5|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Crucial Pharmacophore: A Technical Guide to 5-Methylisoxazole-4-carboxylic Acid

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of 5-Methylisoxazole-4-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound that has emerged as a cornerstone in the synthesis of pivotal immunomodulatory drugs. Delving into its historical context, synthesis, and the mechanism of its prominent derivatives, this document serves as a critical resource for professionals in the fields of medicinal chemistry and drug development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of isoxazole (B147169) chemistry. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first synthesized in 1903 by Claisen through the oximation of propargylaldehyde acetal. However, the specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic investigation of isoxazole derivatives in the mid-20th century.[1] Its significance surged with the discovery of its utility as a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide, and its active metabolite, Teriflunomide.[2][3]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Melting Point | 144-148 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| CAS Number | 42831-50-5 | [1] |

Synthesis of this compound

The most common and industrially significant synthesis of this compound involves a multi-step process starting from readily available precursors. The general workflow is depicted in the diagram below.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented industrial processes.

Step 1: Preparation of Ethyl Ethoxymethyleneacetoacetate

-

In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to a temperature between 75 °C and 150 °C.

-

Maintain the temperature and stir for a sufficient time to complete the reaction, typically monitored by techniques such as gas chromatography.

-

The resulting product, ethyl ethoxymethyleneacetoacetate, is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

-

Cool the crude ethyl ethoxymethyleneacetoacetate.

-

In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in a suitable solvent, such as aqueous ethanol.

-

Slowly add the ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution while maintaining a low temperature (typically between -20 °C and 10 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed to completion. The product, ethyl 5-methylisoxazole-4-carboxylate, may precipitate from the reaction mixture.

Step 3: Hydrolysis to this compound

-

Isolate the crude ethyl 5-methylisoxazole-4-carboxylate.

-

Add a strong acid, such as 60% aqueous sulfuric acid, to the ester.

-

Heat the mixture to induce hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product, this compound, to crystallize.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene, to yield a product with high purity.

Quantitative Data from Synthesis

The yields and purity of the final product can vary depending on the specific reaction conditions and purification methods employed. Table 2 summarizes typical quantitative data reported in the literature.

| Parameter | Value | Reference |

| Purity of this compound (after recrystallization) | ≥99% | [4] |

| Overall Yield | Varies significantly based on process optimization | N/A |

Application in Drug Development: Leflunomide and Teriflunomide

The primary significance of this compound lies in its role as a key building block for the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are indicated for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Synthesis of Leflunomide from this compound

The conversion of this compound to Leflunomide is a two-step process.

Step 1: Formation of the Acid Chloride

-

React this compound with a chlorinating agent, such as thionyl chloride, often in an inert solvent like toluene.

-

Heat the reaction mixture to facilitate the conversion to 5-methylisoxazole-4-carbonyl chloride.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amide Formation

-

Dissolve the crude 5-methylisoxazole-4-carbonyl chloride in a suitable solvent.

-

React it with 4-(trifluoromethyl)aniline (B29031) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to neutralize the HCl byproduct.

-

The product, Leflunomide, can be isolated by filtration and purified by recrystallization.

Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide. Teriflunomide exerts its immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.

By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines in these cells, leading to a cell cycle arrest at the G1 phase. This cytostatic effect on T and B lymphocytes reduces the inflammatory response characteristic of autoimmune diseases.

The signaling pathway affected by Teriflunomide is illustrated in the following diagram.

References

The Isoxazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of isoxazole derivatives, detailing their synthesis, mechanisms of action, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to the Isoxazole Moiety

The isoxazole nucleus is an aromatic heterocycle that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The presence of the N-O bond imparts a unique reactivity profile, influencing both the synthesis and the metabolic fate of isoxazole-containing compounds.[1][2] Its ability to act as a bioisostere for other functional groups, such as amides and esters, further enhances its utility in drug design.[1]

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through several reliable synthetic methodologies. Two of the most common and versatile approaches are the Claisen-Schmidt condensation to form a key intermediate, followed by a cyclization reaction, and the 1,3-dipolar cycloaddition.

Synthesis via Chalcone (B49325) Intermediates

A prevalent method for synthesizing 3,5-disubstituted isoxazoles involves the initial formation of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Materials: Substituted aromatic aldehyde (1.0 eq), substituted acetophenone (B1666503) (1.0 eq), ethanol (B145695), sodium hydroxide (B78521) (NaOH) solution (e.g., 10-40% aqueous), dilute hydrochloric acid (HCl).

-

Procedure:

-

Dissolve equimolar amounts of the aromatic aldehyde and acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add the NaOH solution dropwise while stirring, maintaining a low temperature.

-

Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Experimental Protocol: Cyclization of Chalcones to Isoxazoles

-

Materials: Chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), sodium acetate (B1210297) or a base like potassium hydroxide, ethanol.

-

Procedure:

-

Dissolve the chalcone in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride and a base.

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and purify by recrystallization.

-

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

-

Materials: Terminal alkyne (1.0 eq), aldoxime (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a base (e.g., triethylamine), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

To a stirred solution of the terminal alkyne and aldoxime in the solvent, add the base and CuI.

-

The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography.

-

Therapeutic Applications of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development for a wide range of diseases.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of heat shock protein 90 (Hsp90), tubulin polymerization, and cyclooxygenase-2 (COX-2).

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| TTI-4 | MCF-7 (Breast) | 2.63 | Not specified | [3] |

| Isoxazole Chalcone 10a | DU145 (Prostate) | 0.96 | Not specified | [4] |

| Isoxazole Chalcone 10b | DU145 (Prostate) | 1.06 | Not specified | [4] |

| Isoxazole-Pyrazole 14 | MCF-7 (Breast) | 19.19 | Cell cycle arrest (S and G2/M) | [4] |

| Isoxazole-Pyrazole 14 | MDA-MB-231 (Breast) | 20.79 | Cell cycle arrest (S and G2/M) | [4] |

| Curcumin Isoxazole 40 | MCF-7 (Breast) | 3.97 | Not specified | [4] |

| Pyrazole-phenylcinnamide 15a | HeLa (Cervical) | 0.4 | Tubulin polymerization inhibition | [5] |

| Pyrazole-phenylcinnamide 15b | HeLa (Cervical) | 1.8 | Tubulin polymerization inhibition | [5] |

| Pyrazole-phenylcinnamide 15e | HeLa (Cervical) | 1.2 | Tubulin polymerization inhibition | [5] |

| 3d | MCF-7 (Breast) | 43.4 | Not specified | [6] |

| 4d | MCF-7 (Breast) | 39.0 | Not specified | [6] |

| 3d | MDA-MB-231 (Breast) | 35.9 | Not specified | [6] |

| 4d | MDA-MB-231 (Breast) | 35.1 | Not specified | [6] |

| 3a | A549 (Lung) | 5.988 | Not specified | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Materials: 96-well plates, cell culture medium, test compounds (isoxazole derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the isoxazole derivatives and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 1.5-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Anti-inflammatory Activity

A number of isoxazole derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| C3 | - | 0.93 | - | [7] |

| C5 | - | 0.85 | - | [7] |

| C6 | - | 0.55 | - | [7] |

| HYB19 | - | 1.28 | > Celecoxib | [8] |

| Isoxazole 3 | - | 0.95 | - | [9] |

| Tetrazole-isoxazole 40 | - | 0.039-0.065 | ~ Celecoxib | [10] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Materials: COX-1 (ovine or human) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), assay buffer, fluorometric probe, test compounds.

-

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Add the fluorometric probe, which reacts with the prostaglandin (B15479496) G2 produced by the COX enzyme.

-

Measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm).

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibacterial drugs. Research continues to explore novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.

Table 3: Antibacterial and Antifungal Activity of Representative Isoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 178d | E. coli | 117 | [11] |

| 178e | E. coli | 110 | [11] |

| 178f | E. coli | 95 | [11] |

| 178d | S. aureus | 100 | [11] |

| 178e | S. aureus | 95 | [11] |

| 178f | S. aureus | 115 | [11] |

| Various | E. coli | 40-70 | [12] |

| Various | S. aureus | 40-70 | [12] |

| 4e | C. albicans | 6-60 | [13] |

| 4g | C. albicans | 6-60 | [13] |

| 4h | C. albicans | 6-60 | [13] |

| 4e | B. subtilis | 10-80 | [13] |

| 4e | E. coli | 30-80 | [13] |

| 7b | E. coli | 15 | [14] |

| 7b | P. aeruginosa | 30 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compounds, standard antibiotic/antifungal drugs.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the drug discovery process.

Akt/GSK3β/β-catenin Signaling Pathway

Certain isoxazole derivatives have been shown to modulate the Akt/GSK3β/β-catenin signaling pathway, which is involved in processes such as melanogenesis.

Caption: The Akt/GSK3β/β-catenin signaling pathway.

Drug Discovery and Development Workflow

The process of bringing a new drug to market is a long and complex endeavor, from initial discovery to post-market surveillance.

Caption: A generalized workflow for drug discovery and development.[15][16][17][18]

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of derivatives with potent and diverse biological activities. The ongoing research into novel isoxazole-based compounds holds significant promise for the discovery of new and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current state of isoxazole medicinal chemistry, offering valuable data and protocols to aid researchers in this exciting and impactful field.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. process.st [process.st]

- 17. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 18. researchgate.net [researchgate.net]

5-Methylisoxazole-4-carboxylic acid: A Technical Overview for Researchers

CAS Number: 42831-50-5 Molecular Formula: C₅H₅NO₃ Molecular Weight: 127.10 g/mol

This technical guide provides an in-depth overview of 5-Methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of prominent pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] Its chemical structure consists of a five-membered isoxazole (B147169) ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 144-149 °C | [2],[1],[3] |

| Boiling Point (Predicted) | 308.3±22.0 °C | [2] |

| Density (Predicted) | 1.348±0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.85±0.25 | [2] |

| LogP | 0.449 | [4] |

Spectroscopic data confirms the structure of this compound. Key spectral information is summarized as follows:

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Data available confirming the proton environment. | [5] |

| ¹³C NMR | Data available confirming the carbon skeleton. | [6] |

| Infrared (IR) | Spectra available from KBr and ATR techniques. | [5] |

| Mass Spectrometry (MS) | Data available for molecular weight confirmation. | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with the most common route involving the hydrolysis of its corresponding ethyl ester.

Synthesis of this compound from Ethyl 5-methyl-4-isoxazolecarboxylate

A widely used method involves the acid-catalyzed hydrolysis of ethyl 5-methyl-4-isoxazolecarboxylate.

Experimental Protocol:

-

To a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add 40.0 g of crude ethyl 5-methyl-4-isoxazolecarboxylate and 44 g of a 60% sulfuric acid solution.[2]

-

Heat the mixture to 85°C.[2]

-

Continuously distill off the ethanol (B145695) generated during the reaction.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is fully consumed (approximately 4 hours).[2]

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.[2]

-

Collect the solid product by filtration.[2]

-

For purification, dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain a product with approximately 99.9% purity.[2]

The following diagram illustrates the general workflow for this synthesis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the immunomodulatory drugs Leflunomide (B1674699) and Teriflunomide (B560168).[7][8] These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][8]

Synthesis of Leflunomide and Teriflunomide

The general synthetic pathway to Leflunomide involves the conversion of this compound to its acid chloride, followed by amidation with 4-(trifluoromethyl)aniline (B29031).[9][10] Teriflunomide can then be synthesized from Leflunomide.

Experimental Protocol for Leflunomide Synthesis:

-

Suspend this compound in a suitable solvent such as toluene.[9]

-

Add thionyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) and heat the mixture to about 65-70°C for several hours to form the acid chloride.[9]

-

Cool the reaction mixture to 0°C.[9]

-

Add 4-(trifluoromethyl)aniline dropwise to the cooled solution.[9]

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature and continue stirring.[9]

-

The resulting Leflunomide can be isolated and purified.

The logical relationship for the synthesis of these active pharmaceutical ingredients (APIs) is depicted below.

Biological and Pharmacological Profile

While this compound is primarily recognized as a synthetic intermediate, isoxazole derivatives, in general, exhibit a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties.[11]

The mechanism of action for isoxazole derivatives can be diverse. In the context of cancer, for instance, they have been shown to act through various pathways.

The diagram below illustrates some of the general mechanisms of action attributed to isoxazole derivatives in cancer therapy.

It is important to note that the primary pharmacological relevance of this compound stems from its role as a precursor to Leflunomide and its active metabolite, Teriflunomide. Teriflunomide functions as an inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[12] By inhibiting this enzyme, Teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like lymphocytes, which underlies its immunosuppressive effects.[12]

Beyond its role as a pharmaceutical intermediate, some research has explored the herbicidal activities of this compound and the antifungal activities of its oxime ester derivatives.[2][6]

Conclusion

This compound is a versatile and commercially significant heterocyclic compound. Its primary value lies in its role as a key building block for the synthesis of the important immunosuppressive drugs Leflunomide and Teriflunomide. The well-established synthetic routes to this compound, coupled with its reactivity, make it an indispensable tool for medicinal chemists and the pharmaceutical industry. Further research into the intrinsic biological activities of this compound and its other derivatives may unveil new therapeutic applications.

References

- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]

- 5. This compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]

- 7. mdpi.com [mdpi.com]

- 8. This compound Manufacturer India [vandvpharma.com]

- 9. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 10. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 12. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Leflunomide Impurity D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Leflunomide Impurity D, a notable process-related impurity and potential degradant in the manufacturing of the immunosuppressive drug Leflunomide. This document outlines the chemical structure, physicochemical properties, and significance of this impurity in the context of drug safety and regulatory compliance. Detailed experimental protocols for its identification and quantification are provided, along with a summary of available toxicological data. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Leflunomide.

Introduction

Leflunomide is a pyrimidine (B1678525) synthesis inhibitor used in the treatment of rheumatoid and psoriatic arthritis.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Leflunomide Impurity D, chemically identified as 5-Methylisoxazole-4-carboxylic Acid, is a known impurity that can arise during the synthesis of Leflunomide or as a degradation product.[2][3] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards. This guide delves into the core aspects of Leflunomide Impurity D, providing a technical resource for scientists and researchers in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

Leflunomide Impurity D is characterized by a distinct chemical structure and a set of physicochemical properties that are essential for its identification and analysis.

Chemical Structure:

-

IUPAC Name: 5-methyl-1,2-oxazole-4-carboxylic acid[4]

The chemical structure of Leflunomide Impurity D is presented below:

Physicochemical Properties:

A summary of the key physicochemical properties of Leflunomide Impurity D is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₅NO₃ | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| CAS Number | 42831-50-5 | [2][3] |

| Appearance | White to Pale Brown Solid | [1] |

| Melting Point | 144-148 °C | [1] |

| pKa | 2.85 ± 0.25 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Significance of Leflunomide Impurity D

The significance of Leflunomide Impurity D lies in its potential impact on the quality, safety, and efficacy of the Leflunomide drug product. As a process-related impurity and a potential degradation product, its levels must be strictly controlled.

Regulatory Context:

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for impurities in APIs and finished drug products. While specific limits for Leflunomide Impurity D are not explicitly detailed in the publicly available monographs, the general guidelines for controlling related substances apply.[5][6][7] The European Pharmacopoeia monograph for Leflunomide does mention other impurities (A, B, and C) but does not specify a limit for Impurity D.[5]

Toxicological Profile:

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of Leflunomide Impurity D are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating Leflunomide from its impurities, including Impurity D, and any degradation products.

Illustrative HPLC Workflow:

Detailed HPLC Protocol (Composite from Literature):

This protocol is a composite representation based on published methods for Leflunomide and its impurities.[9][10][11]

-

Chromatographic System:

-

A High-Performance Liquid Chromatograph equipped with a UV detector.

-

-

Column:

-

C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase:

-

A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02M ammonium (B1175870) acetate (B1210297) buffer). The exact ratio should be optimized to achieve adequate separation. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[11]

-

-

Flow Rate:

-

1.0 mL/min.

-

-

Detection Wavelength:

-

260 nm.[11]

-

-

Column Temperature:

-

Ambient.

-

-

Injection Volume:

-

20 µL.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of Leflunomide Impurity D reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

-

Further dilute this solution with the mobile phase to achieve a final concentration suitable for the calibration curve (e.g., 1 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of Leflunomide API or powdered tablets equivalent to 100 mg of Leflunomide into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon filter before injection.

-

-

System Suitability:

-

Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak area for Leflunomide Impurity D should be not more than 2.0%.

-

The tailing factor for the Leflunomide Impurity D peak should be not more than 2.0.

-

The resolution between the Leflunomide peak and the Impurity D peak should be not less than 2.0.

-

-

Calculation:

-

Calculate the percentage of Leflunomide Impurity D in the sample using the following formula:

-

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simpler and faster alternative for the quantification of Leflunomide and its impurities.

Detailed HPTLC Protocol (Based on Literature): [12]

-

Stationary Phase:

-

Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 cm x 10 cm).

-

-

Mobile Phase:

-

n-Hexane: Ethyl Acetate (7:3 v/v).

-

-

Application:

-

Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.

-

-

Development:

-

Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

-

-

Drying:

-

Air-dry the plate after development.

-

-

Detection and Quantification:

-

Scan the dried plate at 271 nm using a densitometer.

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of Leflunomide and Impurity D in methanol. Further dilutions are made to obtain working standards and samples in the desired concentration range (e.g., 75-450 ng/band for Leflunomide).[12]

-

Forced Degradation Studies

Forced degradation studies are crucial to understand the potential degradation pathways of Leflunomide and the formation of impurities, including Impurity D. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Forced Degradation Workflow:

Studies have shown that Leflunomide degrades under various stress conditions, and the resulting degradation products can be effectively separated and quantified using stability-indicating HPLC methods.[9][10] The formation of this compound (Impurity D) is plausible under hydrolytic conditions, which would cleave the amide bond of the Leflunomide molecule.

Conclusion

Leflunomide Impurity D is a critical quality attribute that requires careful control during the manufacturing and storage of Leflunomide. Its potential to impact the safety profile of the drug necessitates the use of robust and validated analytical methods for its monitoring. This technical guide provides a comprehensive overview of the structure, significance, and analytical methodologies related to Leflunomide Impurity D, serving as a valuable resource for pharmaceutical scientists and researchers. Further toxicological evaluation of this impurity would be beneficial to fully establish its safety profile and inform the setting of appropriate regulatory limits.

References

- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 2. Leflunomide EP Impurity D | 42831-50-5 [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Leflunomide [doi.usp.org]

- 7. Leflunomide [drugfuture.com]

- 8. fishersci.com [fishersci.com]

- 9. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajpaonline.com [ajpaonline.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

The Multifaceted Biological Activities of Methylisoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, imparting a range of biological activities to compounds that incorporate it. Among these, methylisoxazole derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of methylisoxazole compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Methylisoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Mechanism of Action: Targeting HSP90 and Kinase Signaling

A prominent mechanism of action for several anticancer methylisoxazole compounds is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often overexpressed or mutated in cancer cells, driving tumor growth and survival.[1] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][2]

Key HSP90 client proteins involved in cancer progression include receptor tyrosine kinases (e.g., HER2, EGFR), signaling proteins (e.g., AKT, SRC), and transcription factors (e.g., HIF-1α). By destabilizing these proteins, methylisoxazole-based HSP90 inhibitors can induce cell cycle arrest and apoptosis.[3][4]

Furthermore, certain methylisoxazole derivatives act as kinase inhibitors, targeting enzymes like VEGFR, which are critical for tumor angiogenesis.[5][6] By blocking these kinases, the compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[5]

Quantitative Anticancer Activity Data

The cytotoxic effects of various methylisoxazole derivatives against different cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3,5-dimethylisoxazole derivative 11h | HL-60 (Leukemia) | Cell Proliferation Assay | 0.120 | [7] |

| 3,5-dimethylisoxazole derivative 11h | MV4-11 (Leukemia) | Cell Proliferation Assay | 0.09 | [7] |

| Pyridone derivative 11d | MV4-11 (Leukemia) | Antiproliferative Assay | 0.19 | [8] |

| Pyridone derivative 11e | MV4-11 (Leukemia) | Antiproliferative Assay | 0.32 | [8] |

| Pyridone derivative 11f | MV4-11 (Leukemia) | Antiproliferative Assay | 0.12 | [8] |

| 3,5-diarylisoxazole derivative 26 | PC3 (Prostate) | Cytotoxicity Assay | Not specified, high selectivity | [9][10] |

| Isoxazole-piperazine hybrid 5l | Huh7 (Liver) | Cytotoxicity Assay | 0.3 - 3.7 | [11] |

| Isoxazole-piperazine hybrid 5m | Huh7 (Liver) | Cytotoxicity Assay | 0.3 - 3.7 | [11] |

| Isoxazole-piperazine hybrid 5o | Huh7 (Liver) | Cytotoxicity Assay | 0.3 - 3.7 | [11] |

| Isoxazole (3) | HL-60 (Leukemia) | MTT Assay | 86 - 755 (range for series) | [12] |

| Isoxazole (6) | HL-60 (Leukemia) | MTT Assay | 86 - 755 (range for series) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methylisoxazole compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the methylisoxazole compounds. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[15]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Methylisoxazole derivatives have also been investigated for their efficacy against a range of microbial pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of methylisoxazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Squaric amide 2 (SA2) | MRSA (various strains) | Broth Microdilution | 4 - 8 | [8] |

| Thiazole (B1198619) derivative 1 | Multidrug-resistant staphylococci | Broth Microdilution | 1.38 | |

| Thiazole derivative 2 | Multidrug-resistant staphylococci | Broth Microdilution | 1.40 | |

| 5-phenyl-3-isoxazole carboxamides | S. aureus | Disc Diffusion | Significant activity | [15] |

| 5-phenyl-3-isoxazole carboxamides | E. coli | Disc Diffusion | Significant activity | [15] |

| N-(5-methylisoxazol-3-yl)-phenoxyacetamides | S. aureus, E. coli, P. aeruginosa, C. albicans | Broth Microdilution | > 50 (bacteria), > 100 (yeast) | [4] |

| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Various bacteria and fungi | Broth Microdilution | 32 - 1024 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Methylisoxazole compounds

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the methylisoxazole compound in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several methylisoxazole derivatives have shown promise as anti-inflammatory agents. Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often expressed as the percentage of edema inhibition.

| Compound | Model | Dose | % Edema Inhibition | Reference |

| Isoxazole derivative 5b | Carrageenan-induced paw edema | Not specified | 76.71 (at 3h) | |

| Isoxazole derivative 5c | Carrageenan-induced paw edema | Not specified | 75.56 (at 3h) | |

| Isoxazole derivative 5d | Carrageenan-induced paw edema | Not specified | 72.32 (at 3h) | |

| Isoxazole derivative TPI-7 | Carrageenan-induced paw edema | Not specified | Most active in series | |

| Isoxazole derivative TPI-13 | Carrageenan-induced paw edema | Not specified | Most active in series | |

| Isoxazole derivatives L1, L4, L6, L8, L9, L15, L19 | Carrageenan-induced paw edema & Xylene-induced ear edema | 100 mg/kg | Highly potent | [1] |

| MZO-2 | Carrageenan-induced paw edema | Not specified | Potent |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to screen for acute anti-inflammatory activity.

Materials:

-

Wistar albino rats

-

Methylisoxazole compounds

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard drug, and test groups (different doses of methylisoxazole compounds).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Methylisoxazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutic agents. The mechanisms of action, often involving the modulation of key signaling pathways, provide a strong rationale for their further investigation and optimization. The standardized experimental protocols outlined in this guide serve as a foundation for the continued exploration of this promising class of molecules in drug discovery and development. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the potential of methylisoxazole compounds into clinical applications.

References

- 1. eijst.org.uk [eijst.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 15. Anti-inflammatory properties of an isoxazole derivative - MZO-2 [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylisoxazole-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar isoxazole (B147169) core serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its synthesis, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, a methyl group at position 5, and a carboxylic acid group at position 4, imparts it with unique chemical properties that are leveraged in various synthetic transformations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized over the years to improve yield and purity. A common and effective route involves the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate, followed by cyclization with hydroxylamine (B1172632), and subsequent hydrolysis of the resulting ester.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is a compilation of methodologies described in the literature.[1][2][3]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

-

Heat the mixture to a temperature between 100-120°C.

-

Continuously remove the ethanol (B145695) formed during the reaction by distillation to drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess reactants under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

-

Prepare a solution of hydroxylamine hydrochloride and sodium acetate (B1210297) in water or ethanol.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from the previous step to the hydroxylamine solution while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours until the cyclization is complete, as monitored by TLC.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate.

Step 3: Hydrolysis to this compound

-

To the crude ethyl 5-methylisoxazole-4-carboxylate, add a solution of sodium hydroxide (B78521) or sulfuric acid in water.[1]

-

Heat the mixture to reflux (around 80-100°C) and stir for several hours.

-

Monitor the hydrolysis by TLC until the ester is no longer present.

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data on Synthesis

| Step | Reactants | Reaction Conditions | Yield (%) | Reference |

| 1 | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 100-120°C, distillation | ~98% (for analogous reactions) | [3] |

| 2 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine HCl, Sodium acetate | 0-10°C then room temperature | 68-71% (for analogous reactions) | [3] |

| 3 | Ethyl 5-methylisoxazole-4-carboxylate, 60% aq. H2SO4 | Reflux, 3.5 hours | Higher than acetic acid/HCl mixture | [1] |

Biological Activities and Therapeutic Potential

This compound and its derivatives have been reported to exhibit a range of biological activities, making them promising candidates for drug development. These activities include anti-inflammatory, antimicrobial, and antifungal properties.[4]

Anti-inflammatory Activity

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for assessing the COX inhibitory activity of test compounds.

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the substrate, arachidonic acid, in an appropriate buffer.

-

Compound Preparation: Dissolve the test compounds (and a known COX inhibitor as a positive control, e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted test compounds or control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Incubate at 37°C for a specific duration (e.g., 10-20 minutes).

-

-

Detection: The product of the COX reaction (prostaglandin H2) is typically unstable and is converted to a more stable product (e.g., prostaglandin (B15479496) E2) which can be quantified using an ELISA kit or other detection methods.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Quantitative Data on COX Inhibition by Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | 150 | 0.005 | 30000 |

| Celecoxib | 15 | 0.05 | 300 |

| Rofecoxib | >100 | 0.018 - 0.026 | >3846 - 5556 |

| Etoricoxib | 116 | 1.1 | 106 |

Note: This table presents data for known COX-2 inhibitors containing an isoxazole or related five-membered heterocyclic ring to provide a comparative context.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. The isoxazole scaffold is a key pharmacophore in several approved antimicrobial and antifungal drugs.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound.

-

Media and Inoculum Preparation: Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data on Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters

| Compound | Botrytis cinerea EC50 (μg/mL) | Rhizoctonia solani Inhibition (%) at 50 μg/mL | Valsa mali Inhibition (%) at 50 μg/mL | Gaeumannomyces graminis Inhibition (%) at 50 μg/mL | Reference |

| 5g | 1.95 | 85.2 | 78.6 | 81.3 | [5] |

| L1 (Lead) | 3.21 | 80.1 | 72.4 | 75.6 | [5] |

| Trifloxystrobin | 2.56 | 92.3 | 88.5 | 90.1 | [5] |

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory effects of isoxazole-containing compounds often involve the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the broader inflammatory response often regulated by the NF-κB signaling cascade.

Putative Involvement in the Inflammatory Cascade

The synthesis of prostaglandins, which are key mediators of inflammation, is catalyzed by COX enzymes. The expression of COX-2 is induced by pro-inflammatory stimuli, a process often mediated by the transcription factor NF-κB. Therefore, compounds that inhibit COX activity can effectively reduce inflammation.

Caption: Putative mechanism of anti-inflammatory action of this compound derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing a foundation for the development of a diverse range of biologically active compounds. This guide has summarized key aspects of its synthesis and biological activities, providing detailed protocols and quantitative data to aid researchers in their endeavors. Further investigation into the specific molecular targets and signaling pathways of this compound and its derivatives will undoubtedly unveil new therapeutic opportunities and contribute to the advancement of drug discovery.

References

- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 42831-50-5: this compound [cymitquimica.com]

- 5. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]

5-Methylisoxazole Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets

For Immediate Release

[City, State] – December 22, 2025 – In the dynamic landscape of drug discovery, the 5-methylisoxazole (B1293550) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-methylisoxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

5-Methylisoxazole derivatives have been shown to interact with a diverse range of biological targets implicated in various diseases, including autoimmune disorders, infectious diseases, and cancer. The following tables summarize the quantitative data for the most promising therapeutic targets.

Table 1: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

| Compound | Derivative Class | Target | Species | IC50 | Citation(s) |

| Leflunomide | 5-Methylisoxazole-4-carboxamide | DHODH | Human | 98 µM | [1] |

| Leflunomide | 5-Methylisoxazole-4-carboxamide | DHODH | Rat | 6.3 µM | [1] |

| Teriflunomide (A77 1726) | Active metabolite of Leflunomide | DHODH | Human | 1.1 µM | [1] |

| Teriflunomide (A77 1726) | Active metabolite of Leflunomide | DHODH | Rat | 19 nM | [1] |